molecular formula C12H17N3O B1436823 7'-Methyl-2',3',4',6'-tetrahydrospiro[cyclohexane-1,1'-pyrazolo[3,4-b]pyridine]-3'-one CAS No. 1029475-77-1

7'-Methyl-2',3',4',6'-tetrahydrospiro[cyclohexane-1,1'-pyrazolo[3,4-b]pyridine]-3'-one

Cat. No.: B1436823
CAS No.: 1029475-77-1
M. Wt: 219.28 g/mol
InChI Key: LECZXRXHELRVBO-UHFFFAOYSA-N
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Description

7'-Methyl-2',3',4',6'-tetrahydrospiro[cyclohexane-1,1'-pyrazolo[3,4-b]pyridine]-3'-one (CAS: 1029475-77-1) is a spirocyclic heterocyclic compound characterized by a pyrazolo[3,4-b]pyridine core fused to a cyclohexane ring via a spiro junction. Its molecular formula is C₁₂H₁₇N₃O, with a molecular weight of 219.29 g/mol . Spirocyclic architectures like this are valued in drug discovery for their conformational rigidity and ability to interact with biological targets .

Properties

IUPAC Name

3-methylspiro[5,7-dihydro-2H-pyrazolo[3,4-b]pyridine-4,1'-cyclohexane]-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O/c1-8-10-11(15-14-8)13-9(16)7-12(10)5-3-2-4-6-12/h2-7H2,1H3,(H2,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LECZXRXHELRVBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NN1)NC(=O)CC23CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00744336
Record name 3'-Methyl-1',2'-dihydrospiro[cyclohexane-1,4'-pyrazolo[3,4-b]pyridin]-6'(5'H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00744336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1029475-77-1
Record name 3'-Methyl-1',2'-dihydrospiro[cyclohexane-1,4'-pyrazolo[3,4-b]pyridin]-6'(5'H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00744336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7'-methyl-2',3',4',6'-tetrahydrospiro[cyclohexane-1,1'-pyrazolo[3,4-b]pyridine]-3'-one
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Biological Activity

7'-Methyl-2',3',4',6'-tetrahydrospiro[cyclohexane-1,1'-pyrazolo[3,4-b]pyridine]-3'-one (CAS Number: 1029475-77-1) is a synthetic compound with potential biological activities. This article reviews its biological properties, including pharmacological effects, mechanisms of action, and relevant studies that highlight its therapeutic potential.

  • Molecular Formula : C12H17N3O
  • Molar Mass : 219.28 g/mol
  • Density : 1.23 ± 0.1 g/cm³
  • Melting Point : 272-275 °C
  • Boiling Point : 481.8 ± 45.0 °C
  • pKa : 13.75 ± 0.20

Antinociceptive Activity

Research indicates that compounds structurally similar to 7'-Methyl-2',3',4',6'-tetrahydrospiro[cyclohexane-1,1'-pyrazolo[3,4-b]pyridine]-3'-one exhibit significant antinociceptive effects. For instance, studies have shown that certain pyrazolo derivatives can inhibit fatty acid amide hydrolase (FAAH), leading to increased levels of endocannabinoids, which are known to modulate pain perception.

The primary mechanism of action appears to involve the inhibition of FAAH activity, which is crucial in the breakdown of endocannabinoids in the body. By inhibiting FAAH, these compounds can enhance the analgesic effects mediated by endocannabinoids without penetrating the central nervous system (CNS) at lower doses.

In Vitro and In Vivo Studies

A study demonstrated that structurally modified compounds similar to 7'-Methyl-2',3',4',6'-tetrahydrospiro[cyclohexane-1,1'-pyrazolo[3,4-b]pyridine]-3'-one showed varying degrees of FAAH inhibition in liver and brain tissues. The effective doses were significantly lower for peripheral tissues compared to brain tissues, indicating a selective action that could minimize CNS side effects.

CompoundIC50 (nM)FAAH Inhibition in Liver (%)FAAH Inhibition in Brain (%)
Compound A2.091.7-3.0
Compound B0.388.189.2
Compound C3230.02.8

Safety and Toxicity

According to safety data sheets, 7'-Methyl-2',3',4',6'-tetrahydrospiro[cyclohexane-1,1'-pyrazolo[3,4-b]pyridine]-3'-one is classified as an irritant and should be handled with care to avoid skin contact or inhalation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The target compound is compared to structurally related spiro-pyrazolo[3,4-b]pyridine derivatives (Table 1):

Compound Name Core Structure Substituents/Modifications Molecular Weight (g/mol) Key Features Reference
7'-Methyl-2',3',4',6'-tetrahydrospiro[cyclohexane-1,1'-pyrazolo[3,4-b]pyridine]-3'-one Spiro[cyclohexane-pyrazolo[3,4-b]pyridine] 7'-Methyl, 3'-ketone 219.29 High purity (>95%), rigid spiro scaffold
5′-Benzoyl-3′-imino-6′-methyl-2′-phenyl-2′,3′,3a′,7′-tetrahydrospiro[indoline-3,4′-pyrazolo[3,4-b]pyridin]-2-one Spiro[indoline-pyrazolo[3,4-b]pyridine] Benzoyl, phenyl, methyl 367.07 Antimicrobial activity, microwave synthesis
1′-(Benzo[d][1,3]dioxol-5-ylmethyl)-4′-bromo-3-phenyl-7,8-dihydrospiro[furo[3,4-b]pyrazolo[4,3-e]pyridine-4,3′-indoline]-2′,5(1H)-dione Spiro[furo-pyrazolo-pyridine-indoline] Bromo, benzodioxole, phenyl N/A Anticancer activity
3′-(4-Chlorophenyl)-6′-(4-sulfonylphenyl)-2′-phenyl-1′,2′,3′,6′-tetrahydrospiro[cyclohexane-1,5′-pyrazolo[3,4-d]thiazole] Spiro[cyclohexane-pyrazolo-thiazole] Chlorophenyl, sulfonylphenyl N/A Antimicrobial potency vs. streptomycin

Key Observations:

  • The target compound’s cyclohexane spiro core distinguishes it from indoline- or thiazole-fused analogs .

Physicochemical Properties

Critical properties influencing drug-likeness:

Property Target Compound Spiro[indoline-pyrazolo[3,4-b]pyridine] Spiro[cyclohexane-pyrazolo-thiazole]
Molecular Weight (g/mol) 219.29 367.07 ~450 (estimated)
LogP (Predicted) ~2.1 (moderate lipophilicity) ~3.5 (high lipophilicity) ~3.8 (high lipophilicity)
Thermal Stability Not reported Decomposition >250°C Decomposition ~260°C
Aqueous Solubility Likely low (spiro core) Poor Poor

Key Observations:

  • The target’s lower molecular weight and moderate LogP may favor oral bioavailability compared to bulkier analogs .
  • All spiro derivatives exhibit poor aqueous solubility , necessitating formulation strategies for drug delivery .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7'-Methyl-2',3',4',6'-tetrahydrospiro[cyclohexane-1,1'-pyrazolo[3,4-b]pyridine]-3'-one
Reactant of Route 2
7'-Methyl-2',3',4',6'-tetrahydrospiro[cyclohexane-1,1'-pyrazolo[3,4-b]pyridine]-3'-one

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